N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-(furan-3-yl)pyrazine and 3-(pyridin-2-yloxy)benzoic acid. These intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., solvent, temperature, pH) to form the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide: can be compared with other benzamide derivatives, pyrazine derivatives, and furan-containing compounds.
Uniqueness
- The unique combination of functional groups in this compound may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be explored through comparative studies.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-21(15-4-3-5-17(12-15)28-19-6-1-2-8-23-19)25-13-18-20(24-10-9-22-18)16-7-11-27-14-16/h1-12,14H,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLRPQMTLZEHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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